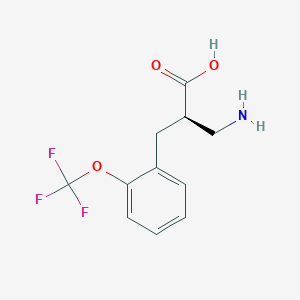
2-Chloro-4-methyl-5-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-5-vinylpyridine is an organic compound with the molecular formula C₈H₈ClN It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-formylpyridine with methyltriphenylphosphonium bromide in the presence of potassium tert-butylate in diethyl ether at low temperatures . This reaction proceeds through a Wittig reaction mechanism, forming the vinyl group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the reaction and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The vinyl group can participate in conjugate addition reactions with nucleophiles, forming substituted ethyl derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Catalysts: Palladium, platinum
Major Products Formed
Substituted Pyridines: Formed through substitution reactions
Substituted Ethyl Derivatives: Formed through addition reactions
Pyridine N-oxides: Formed through oxidation reactions
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-5-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methyl-5-vinylpyridine involves its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-vinylpyridine: Similar structure but lacks the chlorine atom.
2-Chloro-4-vinylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-(1-phenylvinyl)pyrimidine: Contains a phenyl group attached to the vinyl group.
Uniqueness
2-Chloro-4-methyl-5-vinylpyridine is unique due to the presence of both a chlorine atom and a vinyl group on the pyridine ring
Eigenschaften
Molekularformel |
C8H8ClN |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
2-chloro-5-ethenyl-4-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-5-10-8(9)4-6(7)2/h3-5H,1H2,2H3 |
InChI-Schlüssel |
KPKVURKYZQNENP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)






